2,5-Bis(chloromethyl)thiophene
Overview
Description
2,5-Bis(chloromethyl)thiophene is an organic compound with the molecular formula C6H6Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
It’s known that this compound can be used to prepare 2,5-thiophenedicarboxaldehyde , which has been employed in various studies, including the asymmetric synthesis of bis-homoallylic alcohols .
Mode of Action
The mode of action of 2,5-Bis(chloromethyl)thiophene involves its conversion to 2,5-Thiophenedicarboxaldehyde. This conversion is achieved through the application of Kröhnke’s method . The resulting 2,5-Thiophenedicarboxaldehyde can then undergo condensation reactions with amines and active methylene compounds .
Biochemical Pathways
The derivative 2,5-thiophenedicarboxaldehyde, which can be synthesized from this compound, is known to participate in various chemical reactions, including the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers .
Result of Action
Its derivative, 2,5-thiophenedicarboxaldehyde, has been used in the synthesis of various compounds with potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(chloromethyl)thiophene can be synthesized through several methods. One common approach involves the chloromethylation of thiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds as follows:
C4H4S+2CH2O+2HCl→C6H6Cl2S+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form thiophene dicarboxaldehyde or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can yield thiophene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene dicarboxaldehyde.
Reduction: Thiophene derivatives with reduced functional groups.
Scientific Research Applications
2,5-Bis(chloromethyl)thiophene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromomethylthiophene: Similar in structure but with bromine atoms instead of chlorine.
2,5-Dimethylthiophene: Lacks the halogen atoms, making it less reactive.
2,5-Diformylthiophene: Contains formyl groups instead of chloromethyl groups.
Uniqueness
2,5-Bis(chloromethyl)thiophene is unique due to its dual chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of thiophene-based compounds and materials.
Properties
IUPAC Name |
2,5-bis(chloromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWNBCXVFAMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447194 | |
Record name | 2,5-bis(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28569-48-4 | |
Record name | 2,5-bis(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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